1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine
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Overview
Description
1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms at positions 5 and 6 of the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoro-1H-benzimidazole and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized for large-scale production.
Chemical Reactions Analysis
1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed include the corresponding imidazole N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are the reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include sodium hydroxide or ammonia.
Scientific Research Applications
1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving benzimidazole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those requiring stable and biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target molecules.
Comparison with Similar Compounds
1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound without any substituents. It has basic biological activities but lacks the enhanced properties conferred by fluorine atoms.
5,6-Dichloro-1H-benzimidazole: A similar compound with chlorine atoms instead of fluorine. It exhibits different chemical and biological properties due to the presence of chlorine.
1-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)ethanamine: A derivative with methyl groups instead of fluorine. It has different steric and electronic properties, affecting its biological activity.
The uniqueness of this compound lies in the presence of fluorine atoms, which enhance its chemical stability, binding affinity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H9F2N3 |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
1-(5,6-difluoro-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9F2N3/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
CKWHVMCLOIHWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC(=C(C=C2N1)F)F)N |
Origin of Product |
United States |
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